3-(diethoxymethylsilyl)-1-Propanethiol

Silane hydrolysis VOC emission Industrial hygiene

3-(Diethoxymethylsilyl)-1-propanethiol (CAS 13818-38-7), also designated γ-mercaptopropylmethyldiethoxysilane, is a bifunctional organosilane coupling agent belonging to the mercaptoalkylalkoxysilane class. Its molecular architecture combines a thiol (–SH) terminus for metal affinity and sulfur‑crosslinkable rubber bonding with a silicon center bearing two hydrolyzable ethoxy groups and one non‑hydrolyzable methyl substituent.

Molecular Formula C8H20O2SSi
Molecular Weight 208.391
CAS No. 13818-38-7
Cat. No. B576608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(diethoxymethylsilyl)-1-Propanethiol
CAS13818-38-7
Molecular FormulaC8H20O2SSi
Molecular Weight208.391
Structural Identifiers
SMILESCCOC(OCC)[SiH2]CCCS
InChIInChI=1S/C8H20O2SSi/c1-3-9-8(10-4-2)12-7-5-6-11/h8,11H,3-7,12H2,1-2H3
InChIKeyBDLNYQVUTQYAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Diethoxymethylsilyl)-1-Propanethiol CAS 13818-38-7: Organofunctional Mercaptosilane Baseline for Scientific Procurement


3-(Diethoxymethylsilyl)-1-propanethiol (CAS 13818-38-7), also designated γ-mercaptopropylmethyldiethoxysilane, is a bifunctional organosilane coupling agent belonging to the mercaptoalkylalkoxysilane class. Its molecular architecture combines a thiol (–SH) terminus for metal affinity and sulfur‑crosslinkable rubber bonding with a silicon center bearing two hydrolyzable ethoxy groups and one non‑hydrolyzable methyl substituent [1]. The ethoxy‑leaving groups generate ethanol upon hydrolysis—a toxicologically preferable byproduct relative to methanol released by methoxy‑based analogs [2]. The methyl substituent modulates crosslinking density by limiting the number of condensation‑active sites to two per silicon atom, differentiating it from trialkoxysilanes [1]. Typical physical specifications include a density of 0.934±0.06 g/cm³ (20 °C), boiling range of 95–100 °C (12 torr), and a calculated aqueous solubility of approximately 4.2 g/L at 25 °C .

Why Generic Substitution Fails for 3-(Diethoxymethylsilyl)-1-Propanethiol: Structural Specificity Governs Performance


Mercaptosilane coupling agents cannot be interchanged generically because the number and nature of hydrolyzable alkoxy groups, the presence or absence of a non‑hydrolyzable substituent on silicon, and the thiol‑versus‑polysulfide connectivity each dictate hydrolysis kinetics, volatile alcohol type, crosslink density, and cure compatibility. A methoxy‑based analog such as 3‑mercaptopropyltrimethoxysilane (MPTMS) hydrolyzes more rapidly and releases methanol, a reproductive toxin, whereas the target compound liberates ethanol [1]. A triethoxy analog (e.g., 3‑mercaptopropyltriethoxysilane, MPTES) provides three condensation sites per silicon, yielding a higher crosslink density that may be detrimental in applications requiring elastomeric flexibility [2]. Polysulfide coupling agents (e.g., TESPT, TESPD) lack the free thiol necessary for direct metal‑substrate bonding and impart different sulfur‑cure kinetics [3]. Therefore, the precise ethoxy/methyl/thiol configuration of 3‑(diethoxymethylsilyl)‑1‑propanethiol cannot be replicated by any other commercially available organosilane.

Quantitative Differentiation Evidence for 3-(Diethoxymethylsilyl)-1-Propanethiol versus Closest Analogs


Hydrolysis Byproduct Toxicity: Ethanol vs. Methanol Release in Rubber Compounding

In silica‑filled rubber compounding, the hydrolysis of mercaptosilane alkoxy groups releases one alcohol molecule per cleaved alkoxy bond. Methoxy‑type silanes (e.g., 3‑mercaptopropyltrimethoxysilane, MPTMS; 3‑mercaptopropylmethyldimethoxysilane, MPDMS) release methanol, classified as a Category 1B reproductive toxicant under GHS. The target compound, being a diethoxy‑methyl silane, releases ethanol—a Category 2 toxicant with approximately five‑fold higher occupational exposure limits (OEL: 1000 ppm for ethanol vs. 200 ppm for methanol, 8‑h TWA per OSHA) [1]. During open‑mill mixing at 140–160 °C, the instantaneous ethanol vapor concentration is less hazardous than an equivalent molar release of methanol, reducing the engineering control burden in production environments [2].

Silane hydrolysis VOC emission Industrial hygiene

Crosslinking Density Control: Diethoxy‑Methyl vs. Triethoxy Mercaptosilane in Silica‑Filled SBR

The non‑hydrolyzable methyl group on the target compound limits silane‑to‑silica condensation to a maximum of two siloxane bonds per molecule, whereas triethoxy analogs (e.g., 3‑mercaptopropyltriethoxysilane, MPTES) can form up to three. In silica‑filled styrene‑butadiene rubber (SBR), this reduces the filler‑filler network density and Payne effect magnitude. While direct head‑to‑head data for the target compound vs. MPTES are not publicly available, class‑level data on methyldialkoxy vs. trialkoxy silanes show that reducing the number of hydrolyzable groups from three to two decreases the storage modulus at low strain (G′₀.₁%) by 15–30% and tan δ at 60 °C by 8–14%, both indicative of lower hysteresis and improved fuel efficiency in tire tread compounds [1]. The patent literature explicitly teaches that oligomeric mercaptosilanes with a reduced ethoxy‑group content minimize volatile organic compound (VOC) release without sacrificing filler reinforcement [2].

Crosslink density Silica-rubber composite Dynamic mechanical properties

Sulfur‑Cure Compatibility: Free Thiol vs. Blocked Mercapto or Polysulfide Silanes

The target compound contains a free thiol group that participates directly in accelerated sulfur vulcanization, creating covalent bridges between the silane‑grafted silica and the diene elastomer. In contrast, polysulfide silanes (e.g., TESPT, tetrasulfide; TESPD, disulfide) rely on thermal cleavage of S–S bonds to generate coupling‑active species, a process requiring higher activation energy and producing variable sulfur rank distributions. Class‑level comparisons indicate that mercaptosilanes achieve equivalent silica‑rubber coupling at 30–50% lower molar loading than TESPT while maintaining comparable scorch safety when used with appropriate cure‑package adjustments [1]. Vendor technical data for the target compound specify that it is effective at “relatively small levels” in polysulfide and polyurethane sealants and improves modulus, tensile strength, tear strength, and compression set [2].

Sulfur vulcanization Scorch safety Silane coupling

Metal Adhesion: Thiol–Metal Chemisorption vs. Amino‑Silane Electrostatic Adsorption

The thiol group of the target compound forms strong chemisorptive Au–S, Ag–S, and Cu–S bonds (bond energies ~40–50 kcal/mol), providing more durable metal adhesion than amino‑silanes, which rely on weaker Lewis acid–base interactions. While direct comparative data for this specific molecule vs. amino‑methyl‑diethoxy analogs are limited to one study on nanoclay‑epoxy coatings, the analogous triethoxy mercaptosilane (MPTES) demonstrated significantly higher adhesion strength (10.8 MPa) and coating hardness (610 MPa) compared to propyltriethoxysilane (PTES) and 3‑aminopropyl‑methyldiethoxysilane (APDES) in epoxy‑clay nanocomposites [1]. Chinese vendor application notes specifically claim that the target compound “improves corrosion resistance, oxidation resistance, and adhesion to gold, silver, and copper surfaces” [2].

Metal-polymer adhesion Corrosion protection Surface functionalization

Physical Property Benchmark: Purity and Density as Procurement Quality Indicators

The target compound is commercially available with a purity specification of ≥97% (ChangFu® SH23 grade) or 98% minimum [REFS-1, REFS-2]. Its density of 0.934±0.06 g/cm³ (20 °C) provides a rapid, non‑destructive incoming inspection metric to distinguish it from closely related analogs: 3‑mercaptopropyltrimethoxysilane (MPTMS, CAS 4420-74-0) has a density of 1.057 g/cm³, and 3‑mercaptopropyltriethoxysilane (MPTES, CAS 14814-09-6) has a density of 0.987 g/cm³ . The density differential of >0.05 g/cm³ between the target compound and MPTMS permits unambiguous identification by simple hydrometry, reducing the risk of mis‑shipping or cross‑contamination in multi‑silane production environments.

Quality assurance Raw material specification Purity analysis

Ethoxy vs. Methoxy Hydrolysis Rate: Process Window Implications in Moisture‑Cure Sealants

In moisture‑cure polysulfide and polyurethane sealant formulations, the hydrolysis rate of the silane end‑capper directly governs skin‑over time and usable pot life. FTIR spectroscopic monitoring of silane hydrolysis demonstrates that methoxy‑type mercaptosilanes hydrolyze approximately 2–4× faster than ethoxy‑type analogs under identical humidity conditions (50% RH, 23 °C), primarily due to the lower steric hindrance of the methoxy leaving group [1]. For the target diethoxy‑methyl compound, the hydrolysis rate is further moderated by the electron‑donating methyl substituent, which reduces the electrophilicity of the silicon center relative to triethoxy silanes. This translates to a longer open time (~15–30% extension) in sealant application, allowing better tooling and substrate wetting without premature skin formation [2].

Moisture-cure kinetics Sealant formulation Pot life

Optimal Application Scenarios for 3-(Diethoxymethylsilyl)-1-Propanethiol Driven by Differential Evidence


Methanol‑Free Silica‑Reinforced Tire Tread Compounding

In tire manufacturing facilities where methanol emission permits are constrained or prohibited, the target compound replaces methoxy‑based mercaptosilanes (MPTMS, MPDMS) to eliminate methanol release during the high‑temperature mixing stage (140–160 °C). The diethoxy‑methyl architecture provides sufficient silanization reactivity for silica dispersion while the methyl group prevents excessive filler‑filler networking, contributing to a 15–30% reduction in low‑strain storage modulus and 8–14% lower tan δ at 60 °C relative to a triethoxy analog, as inferred from class‑level structure‑property relationships [REFS-1, REFS-2].

Single‑Component Moisture‑Cure Polyurethane and Polysulfide Sealants

Formulators requiring extended tooling time in construction or aerospace sealants benefit from the inherently slower ethoxy hydrolysis of the target compound relative to methoxy analogs (~2–4× rate reduction). The resulting 15–30% open‑time extension permits adequate substrate wetting and joint filling without premature skin‑over, while the thiol group provides post‑cure adhesion to metal substrates such as aluminum and stainless steel [REFS-1, REFS-2].

Corrosion‑Protective Epoxy Coatings on Mild Steel with Nanoclay Reinforcement

Based on the demonstrated performance of the structurally analogous triethoxy mercaptosilane (MPTES), which achieved 10.8 MPa adhesion strength and 610 MPa hardness in epoxy‑clay nanocomposites—significantly outperforming amino‑methyldiethoxy silane (APDES) and propyltriethoxy silane (PTES)—the target compound is expected to deliver comparable metal protection with the additional benefit of controlled crosslinking density from the monomethyl‑diethoxy configuration, reducing coating brittleness [1].

Raw Material Identity Verification by Density in Multi‑Silane Production

Quality control laboratories in rubber and sealant compounding plants can unambiguously confirm the identity of received 3‑(diethoxymethylsilyl)‑1‑propanethiol using a simple density measurement. The target density of 0.934 g/cm³ differs by Δρ = 0.123 g/cm³ from MPTMS (1.057 g/cm³) and by Δρ = 0.053 g/cm³ from MPTES (0.987 g/cm³), providing a zero‑reagent, one‑minute test that prevents cross‑contamination and mis‑charging of silane coupling agents [REFS-1, REFS-2].

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